molecular formula C7H5N3O B152814 Pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 35252-02-9

Pyrido[2,3-b]pyrazin-3(4H)-one

Cat. No. B152814
CAS RN: 35252-02-9
M. Wt: 147.13 g/mol
InChI Key: LMJJEQQMLOQOON-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-3(4H)-one is a chemical compound that has been studied for its potential therapeutic applications . It has been designed as an inhibitor of aldose reductase (ALR2), an enzyme that plays a key role in the development of diabetes complications and in the oxidative stress processes associated with diabetes and other pathologies .


Synthesis Analysis

The synthesis of Pyrido[2,3-b]pyrazin-3(4H)-one involves several steps. In one study, derivatives of the compound were created by having a substituted C2 aromatic group and a N4 acetic acid group on the core structure . The synthesis process also involved the use of phenolic hydroxyl substituents and a vinyl spacer in the C2 side chain of the scaffold .


Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazin-3(4H)-one is characterized by a substituted C2 aromatic group and a N4 acetic acid group on the core structure . The structure-activity relationship and molecular docking studies have highlighted the importance of phenolic hydroxyl substituents and a vinyl spacer in the C2 side chain of the scaffold .


Chemical Reactions Analysis

The chemical reactions involving Pyrido[2,3-b]pyrazin-3(4H)-one are primarily related to its role as an inhibitor of aldose reductase . The compound’s derivatives have shown significant ALR2 inhibition and selectivity .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Pyrido[2,3-b]pyrazin-3(4H)-one, organized into detailed sections for each unique application:

Nonlinear Optical (NLO) Technology

Pyrido[2,3-b]pyrazin-based heterocyclic compounds have shown a high NLO response, indicating significant contributions towards NLO technological applications. This includes potential uses in telecommunications, data storage, and laser technology .

Electrochemical Sensing

These compounds have been utilized for the first time in electrochemical sensing of DNA. This application is crucial for advancements in genetic testing, forensic analysis, and biological research .

Antioxidant Activity

The synthesized pyrido[2,3-b]pyrazin derivatives have been tested for in vitro antioxidant activity. Antioxidants are important for protecting cells from damage caused by free radicals and are used in various medical and cosmetic applications .

Antiurease Activity

The antiurease activity of these compounds suggests potential applications in treating and preventing diseases caused by urease-producing bacteria, such as urinary tract infections and gastric ulcers .

Photoluminescence in Display Technology

A new tailor-made fluorescent core based on pyrido[2,3-b]pyrazine has been designed for high photoluminescence quantum efficiency (PLQY). This is crucial for developing cost-effective multicolor displays used in screens for electronic devices .

Spectroscopic and Electronic Properties Analysis

Density functional theory (DFT) computations have been executed to obtain spectroscopic and electronic properties of pyrido[2,3-b]pyrazin-based heterocyclic compounds. This analysis is vital for understanding the behavior of these compounds in various chemical and physical contexts .

Each of these applications demonstrates the versatility and potential of Pyrido[2,3-b]pyrazin-3(4H)-one in scientific research across different fields.

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives… Pyrido[2,3-b]pyrazine-based full-color fluorescent materials for high… Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives…

Mechanism of Action

Future Directions

The future directions for research on Pyrido[2,3-b]pyrazin-3(4H)-one could involve further exploration of its potential therapeutic applications, particularly its role as an inhibitor of aldose reductase . Additionally, more research could be done to further understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

4H-pyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-6-4-9-5-2-1-3-8-7(5)10-6/h1-4H,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJJEQQMLOQOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-b]pyrazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural differences between quinoxalinone and pyrido[2,3-b]pyrazinone derivatives, and how do these differences influence their synthesis via the Hinsberg reaction?

A1: Quinoxalinone and pyrido[2,3-b]pyrazinone derivatives share a similar core structure but differ in the presence of a nitrogen atom in the pyridine ring of the latter. This difference significantly impacts their regioselective synthesis via the Hinsberg reaction. []

Q2: What are the potential applications of pyrido[2,3-b]pyrazin-3(4H)-one derivatives in medicinal chemistry?

A2: Pyrido[2,3-b]pyrazin-3(4H)-one derivatives have shown promise as aldose reductase inhibitors with antioxidant activity. [] This suggests their potential use in developing treatments for diabetic complications associated with elevated aldose reductase activity. Further research is needed to explore their efficacy and safety profiles.

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